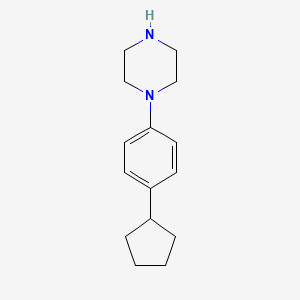
Piperazine, 1-(4-cyclopentylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-cyclopentylphenyl)- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(4-cyclopentylphenyl)-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Analyse Chemischer Reaktionen
1-(4-cyclopentylphenyl)-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, sulfonium salts, and aziridines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .
Wissenschaftliche Forschungsanwendungen
1-(4-cyclopentylphenyl)-piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the development of pharmaceuticals and natural products due to its ability to improve pharmacological and pharmacokinetic profiles .
Wirkmechanismus
The mechanism of action of 1-(4-cyclopentylphenyl)-piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine compounds may block acetylcholine at the myoneural junction, further contributing to their neuromuscular effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-cyclopentylphenyl)-piperazine can be compared to other piperazine derivatives, such as 1,4-diazacyclohexane and hexahydropyrazine . While these compounds share a similar core structure, 1-(4-cyclopentylphenyl)-piperazine is unique due to its cyclopentylphenyl substituent, which may enhance its pharmacological properties . Other similar compounds include trimetazidine, ranolazine, and aripiprazole, which also contain piperazine moieties and exhibit various therapeutic effects .
Eigenschaften
CAS-Nummer |
113681-96-2 |
|---|---|
Molekularformel |
C15H22N2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17/h5-8,13,16H,1-4,9-12H2 |
InChI-Schlüssel |
SSBPRECIASNPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
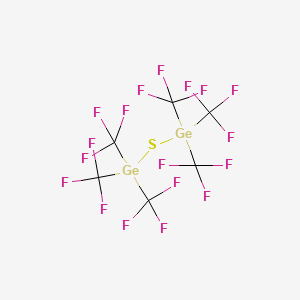
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
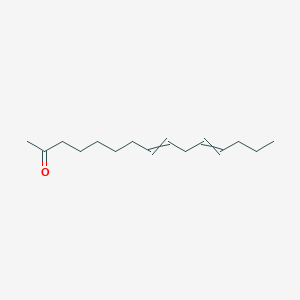
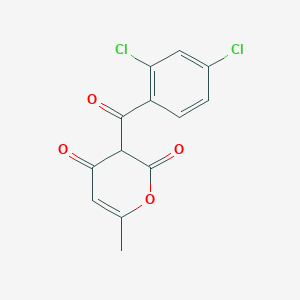
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
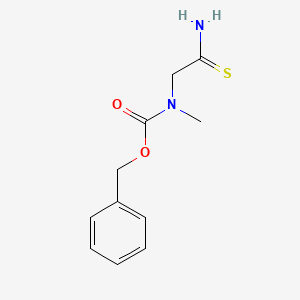
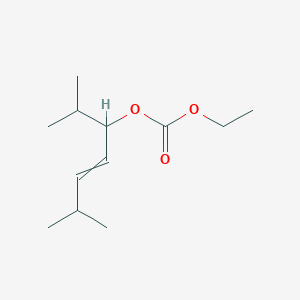
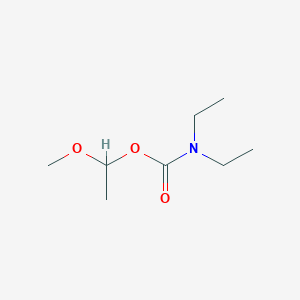
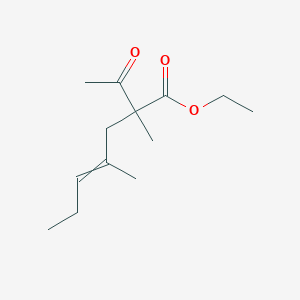
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

